molecular formula C16H19N3O B7510154 (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone

Cat. No. B7510154
M. Wt: 269.34 g/mol
InChI Key: IYFUHPCLMXYHAR-UHFFFAOYSA-N
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Description

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone, also known as MMMP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMP is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone exerts its effects by inhibiting various enzymes and signaling pathways in the body. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have various biochemical and physiological effects. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to inhibit the growth of cancer cells and induce apoptosis. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone also has neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has several advantages for lab experiments, including its small size, ease of synthesis, and ability to target specific enzymes and signaling pathways. However, (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone also has limitations, including its low solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone. One potential direction is the development of (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone derivatives with improved solubility and bioavailability. Another direction is the study of (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in combination with other compounds for enhanced therapeutic effects. Additionally, the study of (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone in animal models of various diseases could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been synthesized using various methods, including Suzuki coupling, Sonogashira coupling, and Buchwald-Hartwig coupling. The most commonly used method for synthesizing (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone is the Buchwald-Hartwig coupling, which involves the reaction of 3-bromo-6-methylpyridine with 1-methyl-2-(2-pyrrolidinyl)imidazole and Pd(OAc)2 in the presence of a base.

Scientific Research Applications

(6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (6-Methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(6-methylpyridin-3-yl)-[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-7-8-13(11-17-12)16(20)19-10-4-6-15(19)14-5-3-9-18(14)2/h3,5,7-9,11,15H,4,6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFUHPCLMXYHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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